molecular formula C19H19Cl2N5OS B4577858 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B4577858
M. Wt: 436.4 g/mol
InChI Key: ORNNJTVETUSCAP-UHFFFAOYSA-N
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Description

N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide, also known as BTA-EG4, is a compound that has gained significant attention in the field of biomedical research due to its potential as a therapeutic agent. BTA-EG4 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Structure-Activity Relationships in Drug Development

Research has demonstrated the potential of benzothiazole derivatives in the development of inhibitors targeting specific biological pathways. For instance, modifications of the benzothiazole ring have been investigated to improve metabolic stability, showing that alternative 6,5-heterocyclic analogs can maintain in vitro potency and in vivo efficacy while reducing metabolic deacetylation, a common issue with some benzothiazole derivatives (Stec et al., 2011).

Antimicrobial and Antifungal Applications

Benzothiazole derivatives have been studied for their antimicrobial properties, with some compounds exhibiting significant activity against pathogenic bacteria and fungi. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown to be more effective against fungi than bacteria, highlighting the potential of these compounds in treating fungal infections (Mokhtari & Pourabdollah, 2013).

Anticancer Activity

Several studies have synthesized and evaluated benzothiazole derivatives for their antiproliferative activity against various cancer cell lines. Some compounds demonstrated potent antiproliferative activity, suggesting the potential of benzothiazole derivatives as anticancer agents. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed promising results in inhibiting the growth of human cervical cancer (HeLa) and lung cancer (A549) cell lines, with certain compounds inducing apoptosis and causing G1-phase arrest in cell division cycles (Wu et al., 2017).

Enzyme Inhibition for Neurodegenerative Diseases

Benzothiazole-based compounds have been synthesized and assessed for their anti-acetylcholinesterase activity, an important target for the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited significant inhibitory effects, suggesting their potential use as therapeutic agents for managing neurodegenerative conditions (Mohsen et al., 2014).

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5OS/c20-15-2-1-3-16(21)14(15)11-25-6-8-26(9-7-25)12-19(27)22-13-4-5-17-18(10-13)24-28-23-17/h1-5,10H,6-9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNNJTVETUSCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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